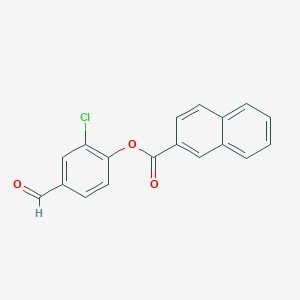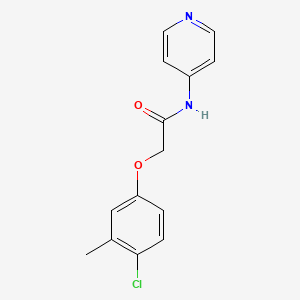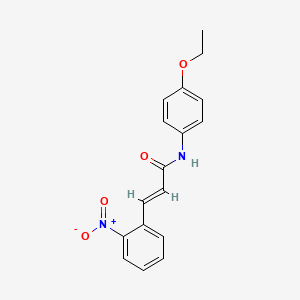![molecular formula C17H17FN2O2S B5821904 N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)
N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine, also known as BFB-TG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiol-containing molecules, which are known to play a crucial role in various biological processes.
Mechanism of Action
The mechanism of action of N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine involves the modulation of various cellular pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways. N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine activates the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. It also inhibits the PI3K/Akt pathway, which is involved in cell survival and growth. Moreover, N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine inhibits the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines and mediators.
Biochemical and Physiological Effects:
N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine has been shown to have various biochemical and physiological effects. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Moreover, N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine has been found to have a low toxicity profile, making it a potential candidate for therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine is its ease of synthesis, which makes it readily available for laboratory experiments. Moreover, N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine has been found to have a low toxicity profile, making it safe for use in in vitro and in vivo studies. However, one of the limitations of N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine. One of the potential areas of research is the development of N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine-based drug delivery systems, which can improve its solubility and bioavailability. Another area of research is the investigation of N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine's potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine.
Synthesis Methods
The synthesis of N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine involves the reaction of benzylamine, 4-fluorobenzyl chloride, and thioglycolic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps. The yield of N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-[[benzyl-[(4-fluorophenyl)methyl]carbamothioyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-15-8-6-14(7-9-15)12-20(17(23)19-10-16(21)22)11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUOEAVPPUGKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)F)C(=S)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B5821821.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5821822.png)


![2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5821840.png)

![1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)

![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)
![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)


![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)
